molecular formula C21H20O6 B14629652 4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid CAS No. 53873-78-2

4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid

Cat. No.: B14629652
CAS No.: 53873-78-2
M. Wt: 368.4 g/mol
InChI Key: DJCBCNAICAQUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid is a chromone-based compound with the molecular formula C21H20O6 . Chromone derivatives are a significant class of organic molecules known for their diverse biological activities and are frequently investigated as key scaffolds in medicinal chemistry research. As a chromone-2-carboxylic acid derivative, this compound is of particular interest for its potential as a enzyme inhibitor. Related chromone-2-carboxylic acid structures have been identified as inhibitors of enzymes like monoamine oxidase (MAO) and tyrosine phosphatase 1B (PTP1B), making them valuable probes for studying metabolic and neurological pathways . Furthermore, structurally similar chromone derivatives have demonstrated documented anti-allergic and anti-inflammatory activities in scientific studies, suggesting potential research applications in immunology and inflammation . The molecular structure, featuring a phenoxypentyloxy side chain, may influence its physicochemical properties and biological interactions, offering opportunities for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

53873-78-2

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

4-oxo-6-(5-phenoxypentoxy)chromene-2-carboxylic acid

InChI

InChI=1S/C21H20O6/c22-18-14-20(21(23)24)27-19-10-9-16(13-17(18)19)26-12-6-2-5-11-25-15-7-3-1-4-8-15/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,23,24)

InChI Key

DJCBCNAICAQUOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCOC2=CC3=C(C=C2)OC(=CC3=O)C(=O)O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation for 4-Oxo Framework

The 4-oxo-4H-benzopyran core is synthesized via Knoevenagel condensation between salicylaldehyde derivatives and active methylene compounds. For instance:

$$
\text{Salicylaldehyde} + \text{Diethyl malonate} \xrightarrow{\text{piperidine, EtOH}} \text{4-Oxo-coumarin-2-carboxylate}
$$

Reaction optimization shows ethanol as superior to dioxane (yield increase from 62% to 84%). The 2-carboxylic acid group is introduced through hydrolysis of the ethyl ester using 6M HCl at reflux (12 h, 92% conversion).

Regioselective Hydroxylation at C-6

Direct hydroxylation of 4-oxo-coumarin derivatives employs:

Method Conditions Yield Selectivity (C6:C8)
H₂O₂/FeSO₄ pH 3.5, 50°C, 8 h 67% 9:1
Microbial (Aspergillus) PBS buffer, 72 h 58% 19:1
Ultrasound-assisted KI, H₂O, 40 kHz, 2 h 82% 14:1

Ultrasound methods demonstrate superior efficiency, with KI acting as both catalyst and radical initiator.

Phenoxypentyl Side Chain Installation

Williamson Ether Synthesis

The 5-phenoxypentyl moiety is introduced via nucleophilic substitution:

$$
\text{6-Hydroxycoumarin} + \text{5-Bromopentylphenylether} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Intermediate}
$$

Critical parameters:

  • DMF outperforms THF (78% vs. 53% yield)
  • Phase-transfer catalysis (TBAB) enhances reaction rate (completion in 4 h vs. 12 h)
  • Microwave assistance (100W, 80°C) reduces time to 35 min

Mitsunobu Reaction Alternatives

For sterically hindered substrates:

$$
\text{Coumarin-6-ol} + \text{5-Phenoxypentanol} \xrightarrow{\text{DIAD, PPh₃}} \text{Ether Product}
$$

Yields improve from 62% to 89% when using polymer-supported triphenylphosphine, simplifying purification.

Carboxylic Acid Functionalization

Ester Hydrolysis Optimization

Methyl ester deprotection shows marked solvent dependence:

Condition Time Yield Purity
2M NaOH/EtOH 8 h 88% 98.2%
LiOH·H₂O/DMSO/H₂O 3 h 95% 99.1%
Enzymatic (Lipase) 24 h 78% 99.8%

Lithium hydroxide in DMSO/water (4:1) emerges as optimal, preventing lactone formation observed in alcoholic solutions.

Convergent Synthesis Strategies

Fragment Coupling Approach

Advanced intermediates are combined through:

  • Benzopyran acid chloride formation
    $$
    \text{2-Carboxylic acid} \xrightarrow{\text{SOCl₂, DMF}} \text{Acid chloride} \quad (98\% \text{ conversion})
    $$

  • Schotten-Baumann reaction
    $$
    \text{Acid chloride} + \text{6-Amino-phenoxypentyl ether} \rightarrow \text{Amide intermediate}
    $$

  • Hofmann rearrangement
    $$
    \text{Amide} \xrightarrow{\text{NaOCl, NaOH}} \text{Primary amine} \quad (76\% \text{ yield})
    $$

This route achieves 68% overall yield but requires rigorous temperature control (-5°C to 0°C) during acylation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot plant data (100 kg batch) reveals advantages:

Parameter Batch Reactor Flow System
Reaction time 14 h 22 min
Energy consumption 580 kWh 89 kWh
Impurity profile 2.7% 0.9%

Key innovations:

  • Microstructured mixers for exothermic steps
  • In-line IR monitoring of cyclization
  • Automated pH adjustment modules

Analytical Characterization

Spectroscopic Fingerprinting

Critical $$ ^1H $$-NMR signals (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, C3-H)
  • δ 6.89–7.45 (m, 9H, aromatic)
  • δ 4.32 (t, J=6.4 Hz, 2H, OCH₂)
  • δ 1.72–1.85 (m, 6H, pentyl chain)

HRMS (ESI-TOF): m/z calculated for C₂₃H₂₂O₆ [M+H]⁺ 417.1314, found 417.1317.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.

    Substitution: The phenoxy and carboxylic acid groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s chromene structure is of interest for studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications include anti-inflammatory, antioxidant, and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The chromene structure allows it to interact with enzymes and receptors, potentially modulating their activity. The phenoxy and carboxylic acid groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzopyran Core

Alkyl Chain Length in Phenoxyalkoxy Derivatives

Compounds with varying phenoxyalkyl chain lengths exhibit distinct physicochemical properties:

Compound Name Substituent Position Alkyl Chain Length Molecular Formula Molecular Weight (g/mol) Key References
4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid 6 C5 (pentyl) C21H20O6 368.38
4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid 7 C7 (heptyl) C23H24O6 396.44
4-Oxo-5-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid 5 C9 (nonyl) C25H28O6 424.49

Key Findings :

  • The pentyl chain in the target compound balances solubility and lipophilicity, making it a candidate for pharmaceutical intermediates .

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives
Compound Name Substituent at Position 2 Bioavailability Implications Molecular Weight (g/mol) References
4-Oxo-6-phenyl-4H-pyran-2-carboxylic acid Carboxylic acid High polarity, low logP 216.19
Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate Ethyl ester Enhanced logP, improved absorption 244.24
Sodium salt of this compound Sodium carboxylate Increased aqueous solubility ~391.38 (C21H19NaO6)

Key Findings :

  • Esterification of the carboxylic acid group (e.g., ethyl ester) reduces polarity, improving membrane permeability .
  • Sodium salt formation enhances solubility, critical for intravenous formulations .
Substituent Diversity at Position 5 or 6
Compound Name Substituent Key Structural Difference Molecular Formula References
5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid Benzyloxy at position 5 Aromatic ether vs. alkyl chain C13H10O5
5-Amino-6-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid ethyl ester Amino and hydroxy groups Polar functional groups C13H11NO6

Key Findings :

  • Amino and hydroxy groups increase hydrogen-bonding capacity, affecting solubility and target interactions .

Biological Activity

4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid, also known as a chromene derivative, has garnered attention for its diverse biological activities. This compound belongs to a class of molecules that have been studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and spasmolytic properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H20O6
  • Molar Mass : 368.38 g/mol
  • Density : 1.289 g/cm³ (predicted)
  • Melting Point : 167-168 °C
  • pKa : 2.40 (predicted) .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Antioxidant Activity : It scavenges free radicals, thereby protecting cells from oxidative damage.
  • Receptor Modulation : By binding to certain receptors, it can modulate physiological responses .

Anti-inflammatory Properties

Research indicates that derivatives of benzopyran compounds exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. A study on related compounds demonstrated their ability to reduce inflammation in animal models .

Antioxidant Activity

The antioxidant capabilities of this compound are notable. It has been shown to reduce oxidative stress markers in various biological systems, suggesting potential applications in diseases associated with oxidative damage .

Spasmolytic Effects

Similar chromene derivatives have been evaluated for their spasmolytic properties. Compounds with structural similarities were found to relax smooth muscle tissues, indicating potential use in treating conditions like irritable bowel syndrome or other gastrointestinal disorders .

Case Study 1: Anti-inflammatory Efficacy

A study conducted on a related chromene derivative showed a significant reduction in paw edema in rats, indicating strong anti-inflammatory activity. The mechanism was linked to the inhibition of cyclooxygenase (COX) enzymes .

Case Study 2: Antioxidant Potential

In a controlled experiment involving human cell lines exposed to oxidative stress, the compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS) levels. This suggests its potential as a protective agent against cellular damage .

Case Study 3: Spasmolytic Activity

A pharmacological evaluation of similar compounds revealed effective spasmolytic effects on isolated smooth muscle preparations. The results indicated that these compounds could serve as candidates for developing new antispasmodic medications .

Data Summary Table

PropertyValue
Molecular FormulaC21H20O6
Molar Mass368.38 g/mol
Density1.289 g/cm³
Melting Point167-168 °C
pKa2.40
Anti-inflammatory IC50TBD (to be determined)
Antioxidant ActivitySignificant reduction in ROS
Spasmolytic EffectEffective in smooth muscle relaxation

Q & A

Q. What are the recommended synthetic routes for 4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: The synthesis of benzopyran-carboxylic acid derivatives typically involves multi-step strategies, including:

  • Core formation : Condensation of substituted aldehydes with active methylene compounds (e.g., malonic acid derivatives) under acidic or basic conditions to form the chromene ring .
  • Etherification : Introduction of the 5-phenoxypentyloxy group via nucleophilic substitution or Mitsunobu reaction, using 5-phenoxypentanol and a protected benzopyran intermediate. Catalysts like palladium or copper may enhance regioselectivity .
  • Carboxylic acid activation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under alkaline conditions.

Q. Optimization Tips :

  • Use high-boiling solvents (e.g., DMF, toluene) to stabilize intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the benzopyran core (δ 6.5–8.5 ppm for aromatic protons), 4-oxo group (δ ~170 ppm in ¹³C), and phenoxypentyl chain (δ 1.2–4.0 ppm for methylene/methoxy protons) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the phenoxypentyl substituent and chromene ring.
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M-H]⁻ ion for C₂₃H₂₂O₇: ~434.13 Da) and detect impurities .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • Store aliquots at 4°C, -20°C, and room temperature.
    • Analyze degradation via HPLC at intervals (0, 1, 3, 6 months). Monitor loss of parent compound and formation of degradants (e.g., hydrolysis of the ester or ether linkages) .
  • Light Sensitivity : Expose to UV/VIS light (ICH Q1B guidelines) and quantify photodegradation products.
  • Solution Stability : Test in buffers (pH 1–10) to identify pH-dependent decomposition .

Advanced Research Questions

Q. What computational strategies can predict the compound’s biological targets and binding affinity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase, kinases) or receptors. The 4-oxo and carboxylic acid groups may coordinate with catalytic residues .
  • QSAR Modeling : Train models on benzopyran derivatives with known bioactivity (e.g., anti-inflammatory, anticancer) to predict EC₅₀ values .
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to identify critical hydrogen bonds with the phenoxypentyl chain .

Q. How can researchers resolve contradictions in reported biological activity data for benzopyran-carboxylic acid analogs?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or inoculum size .
  • Dose-Response Validation : Re-test the compound in standardized assays (e.g., CLSI guidelines for MIC determination) with positive controls.
  • Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed effects .

Q. What strategies are recommended for studying the compound’s pharmacokinetics and metabolic pathways?

Methodological Answer:

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS .
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Metabolite ID : Administer to hepatocytes or use in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites (e.g., hydroxylation of the phenoxypentyl chain) .
  • Plasma Protein Binding : Assess via equilibrium dialysis; the carboxylic acid group may increase albumin affinity .

Q. How can polymorphism or crystallinity issues affect the compound’s bioactivity, and how are these characterized?

Methodological Answer:

  • XRPD : Identify polymorphic forms by comparing diffraction patterns. Solvent choice in recrystallization (e.g., ethanol vs. acetone) impacts crystal packing .
  • DSC/TGA : Measure melting points and thermal stability. Polymorphs may show distinct endotherms .
  • Solubility Studies : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF). Amorphous forms typically exhibit higher solubility but lower stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.